molecular formula C22H23N5O5 B2802249 N-(furan-2-ylmethyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 683807-33-2

N-(furan-2-ylmethyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2802249
CAS No.: 683807-33-2
M. Wt: 437.456
InChI Key: FYEXFOBMGHTSRB-UHFFFAOYSA-N
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Description

N-(2-furanylmethyl)-1-[2-(2-hydroxyethoxy)ethyl]-2-imino-10-methyl-5-oxo-3-dipyrido[3,4-c:1’,2’-f]pyrimidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, hydroxyethoxy group, and a dipyrido-pyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furanylmethyl)-1-[2-(2-hydroxyethoxy)ethyl]-2-imino-10-methyl-5-oxo-3-dipyrido[3,4-c:1’,2’-f]pyrimidinecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the dipyrido-pyrimidine core, followed by the introduction of the furan ring and hydroxyethoxy group through various coupling reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, and time), and implementing purification techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-furanylmethyl)-1-[2-(2-hydroxyethoxy)ethyl]-2-imino-10-methyl-5-oxo-3-dipyrido[3,4-c:1’,2’-f]pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and hydroxyethoxy group can be oxidized under specific conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or pyrimidine core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imino group may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-furanylmethyl)-1-[2-(2-hydroxyethoxy)ethyl]-2-imino-10-methyl-5-oxo-3-dipyrido[3,4-c:1’,2’-f]pyrimidinecarboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials or catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.

Medicine

In medicine, N-(2-furanylmethyl)-1-[2-(2-hydroxyethoxy)ethyl]-2-imino-10-methyl-5-oxo-3-dipyrido[3,4-c:1’,2’-f]pyrimidinecarboxamide could be investigated for its therapeutic potential. Its unique structure may allow it to act as an inhibitor or activator of specific enzymes or receptors, making it a potential candidate for treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism of action of N-(2-furanylmethyl)-1-[2-(2-hydroxyethoxy)ethyl]-2-imino-10-methyl-5-oxo-3-dipyrido[3,4-c:1’,2’-f]pyrimidinecarboxamide likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, where the compound may act as an inhibitor, activator, or binding agent. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-furanylmethyl)-1-[2-(2-hydroxyethoxy)ethyl]-2-imino-10-methyl-5-oxo-3-dipyrido[3,4-c:1’,2’-f]pyrimidinecarboxamide include other dipyrido-pyrimidine derivatives, furan-containing compounds, and molecules with hydroxyethoxy groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. The presence of the furan ring, hydroxyethoxy group, and dipyrido-pyrimidine core in a single molecule provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-14-4-2-6-27-19(14)25-20-17(22(27)30)12-16(18(23)26(20)7-10-31-11-8-28)21(29)24-13-15-5-3-9-32-15/h2-6,9,12,23,28H,7-8,10-11,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEXFOBMGHTSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOCCO)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 3
N-(furan-2-ylmethyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 4
N-(furan-2-ylmethyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(furan-2-ylmethyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 6
N-(furan-2-ylmethyl)-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

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